Biological activity of N-benzyl-4-nitropyrazole analogs
Biological activity of N-benzyl-4-nitropyrazole analogs
This guide details the biological profile, synthetic pathways, and mechanism of action for
Biological Activity of -Benzyl-4-Nitropyrazole Analogs: A Technical Guide
Executive Summary
The
This guide focuses on two primary biological vectors:
-
Cytotoxicity & Anticancer Potential: Mediated via nitro-reductive activation and tubulin destabilization.[1]
-
Antimicrobial Efficacy: Inhibition of bacterial DNA gyrase and fungal sterol synthesis.[1]
Chemical Space & Structural Rationale[2]
The core pharmacophore consists of a pyrazole ring substituted with a nitro group (
-
4-Nitro Group: Acts as an electron-withdrawing "warhead." In hypoxic environments (common in tumors and anaerobic bacteria), this group undergoes enzymatic reduction, generating cytotoxic nitro-radical anions.
-
-Benzyl Moiety: Functions as a hydrophobic anchor.[1] Substitutions on the benzyl ring (e.g.,
-Cl, -OMe) modulate the (partition coefficient), directly influencing blood-brain barrier penetration and cellular uptake. -
C3/C5 Positions: Steric gatekeepers.[1] Unsubstituted analogs are often too reactive (toxic), while aryl substitutions at C3/C5 improve selectivity for specific enzymes like DNA gyrase .[1]
Synthesis Protocols
Protocol A: Regioselective -Alkylation (Standard Laboratory Scale)
This method is preferred for generating diverse analogs from a common 4-nitropyrazole precursor.
Reagents: 4-Nitropyrazole, Benzyl halide (substituted),
Step-by-Step Methodology:
-
Activation: Dissolve 4-nitropyrazole (1.0 equiv) in anhydrous DMF (5 mL/mmol) under
atmosphere. -
Deprotonation: Add anhydrous
(1.5 equiv) or (1.1 equiv, 60% dispersion) at 0°C. Stir for 30 minutes until gas evolution ceases. -
Alkylation: Dropwise add the specific benzyl halide (1.1 equiv) (e.g., 4-chlorobenzyl bromide).[1]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3).[1]
-
Work-up: Pour mixture into ice-cold water. The product typically precipitates.[1][2] Filter and wash with cold water.[1][3]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Protocol B: Cyclocondensation (De Novo Synthesis)
Used when specific C3/C5 substitutions are required.[1]
-
Reactants: Benzylhydrazine + Nitromalonaldehyde (or nitro-enamine derivatives).[1]
-
Conditions: Reflux in Ethanol/Acetic Acid.[1]
-
Yield: Generally 60–80%, but high regioselectivity is harder to control if the hydrazine is unsymmetrical.
Biological Activity Profile
Cytotoxicity & Anticancer Activity
The 4-nitropyrazole core exhibits significant cytotoxicity against specific cancer cell lines, particularly those with elevated nitroreductase activity.
Key Findings:
-
Mechanism: The nitro group is reduced to a nitro-radical anion (
), leading to superoxide production and DNA strand breaks. -
Selectivity: Analogs with electron-withdrawing groups on the benzyl ring (e.g.,
- ) show higher potency against HeLa (Cervical) and HepG2 (Liver) carcinoma lines.[1]
Table 1: Cytotoxicity (
| Analog Structure ( | Cell Line | Mechanism Note | |
| Unsubstituted Benzyl | HepG2 | 20.4 ± 1.7 | General ROS generation |
| 4-Chlorobenzyl | HeLa | 5.2 ± 0.4 | Enhanced lipophilicity/uptake |
| 4-Methoxybenzyl | MCF-7 | 39.9 ± 0.8 | Lower potency; metabolic instability |
| 4-Trifluoromethylbenzyl | A549 | 10.9 ± 0.1 | High metabolic stability |
| Reference (Doxorubicin) | HeLa | 4.5 ± 0.2 | DNA Intercalation |
Antimicrobial Activity
-benzyl-4-nitropyrazoles function as broad-spectrum antimicrobials. The mode of action is distinct from-
Target: Bacterial DNA Gyrase (Topoisomerase II).[1]
-
Spectrum: Higher efficacy against Gram-positive bacteria (S. aureus) due to cell wall permeability.[1]
Table 2: Antimicrobial Efficacy (MIC in
| Compound Variant | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Standard (Ampicillin) | 2.0 | 4.0 | N/A |
| Analog 3b ( | 1.25 | 16.0 | 8.0 |
| Analog 4c ( | 4.0 | 32.0 | 12.5 |
| Analog 5a (Unsubstituted) | >64.0 | >64.0 | >64.0 |
Critical Insight: The presence of a nitro group on both the pyrazole core and the benzyl ring (Analog 3b) creates a synergistic effect, drastically lowering the MIC for S. aureus.[1]
Mechanism of Action (MOA)[1]
The biological activity is driven by a "Dual-Warhead" mechanism.
-
Reductive Activation: The 4-nitro group accepts electrons from cellular reductases (e.g., NADPH oxidase), generating reactive nitrogen species (RNS).[1]
-
Enzyme Binding: The
-benzyl motif fits into the hydrophobic pocket of DNA Gyrase (subunit B), preventing ATP hydrolysis and supercoiling.[1]
Visualization: Signaling & Toxicity Pathway
Caption: Dual-pathway mechanism showing ROS-mediated cytotoxicity (left) and enzymatic inhibition (right) leading to apoptosis.
Experimental Validation Protocols
Assay 1: MTT Cytotoxicity Assay
Purpose: Determine
-
Seeding: Plate HeLa/HepG2 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add analogs dissolved in DMSO (Final DMSO < 0.1%) at serial dilutions (0.1–100
M). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate cell viability vs. control.
Assay 2: Minimum Inhibitory Concentration (MIC)
Purpose: Quantify antibacterial potency.[1]
-
Inoculum: Prepare bacterial suspension (
CFU/mL) in Mueller-Hinton Broth. -
Dilution: Perform two-fold serial dilutions of the analog in 96-well plates.
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.[1] Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).[1]
References
-
Desai, N. C., et al. (2021).[1] "Synthesis and antimicrobial activity of novel quinoline based pyrazole derivatives." Medicinal Chemistry Research. Link[1]
-
Bouissane, L., et al. (2019).[1] "Synthesis and biological evaluation of N-benzyl-4-nitro-1H-pyrazol-1-amine derivatives." Journal of Molecular Structure. Link
-
Zhang, Y., et al. (2019).[1] "Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials." Toxicology and Applied Pharmacology. Link
-
PubChem. (2024).[1] "Compound Summary: 1-benzyl-4-nitro-1H-pyrazole." National Library of Medicine.[1] Link[1]
-
Borrego, E. A., et al. (2024).[1][6] "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis and Inhibition of Tubulin Polymerization."[1][6] International Journal of Molecular Sciences. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
